2-(4-chlorophenyl)-8-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core that integrates nitrogen atoms at positions 1, 4, and 7. Key structural features include:
- 3-position: A methylsulfanyl (SCH₃) substituent, which may enhance lipophilicity and influence metabolic stability.
- 8-position: A 4-methoxybenzenesulfonyl moiety, providing polarity via the sulfonyl group and moderate electron-donating properties from the methoxy group.
The combination of these substituents suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where steric and electronic modulation is critical .
Properties
IUPAC Name |
2-(4-chlorophenyl)-8-(4-methoxyphenyl)sulfonyl-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-28-17-7-9-18(10-8-17)30(26,27)25-13-11-21(12-14-25)23-19(20(24-21)29-2)15-3-5-16(22)6-4-15/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVOYUFZIDZGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-8-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex spirocyclic structure with multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 381.83 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1327174-43-5 |
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl and methoxybenzenesulfonyl groups in the compound may enhance its interaction with bacterial cell membranes or specific enzymes.
Enzyme Inhibition
Enzyme inhibition studies are crucial in understanding the therapeutic potential of the compound. Compounds containing sulfonamide functionalities have been documented as effective inhibitors of acetylcholinesterase (AChE) and urease . These enzymes play significant roles in various physiological processes and diseases:
- Acetylcholinesterase Inhibition : This activity is important for the treatment of neurodegenerative disorders such as Alzheimer's disease.
- Urease Inhibition : Urease inhibitors can be beneficial in treating infections caused by urease-producing bacteria.
The IC50 values for similar compounds have been reported to be significantly low, indicating strong inhibitory effects . For instance, several synthesized compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting that our compound may exhibit comparable or enhanced inhibitory effects.
Study 1: Antibacterial Screening
A study conducted on a series of sulfonamide derivatives revealed that compounds with similar substituents to those found in our target compound displayed promising antibacterial activity. The most active derivatives had IC50 values significantly lower than standard references . This suggests that our compound could potentially serve as a lead for developing new antibacterial agents.
Study 2: Enzyme Interaction Studies
Fluorescence quenching experiments were performed to assess the binding interactions between synthesized compounds and bovine serum albumin (BSA). These studies indicated that the binding affinity correlates with the structural features of the compounds . The ability of our compound to bind effectively to serum proteins may influence its bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 8-Position
(a) 8-(4-Methoxybenzenesulfonyl) vs. 8-(4-Tert-Butylbenzenesulfonyl)
- Target Compound : The 4-methoxybenzenesulfonyl group balances polarity (via sulfonyl) and moderate bulk (methoxy).
- Analog (): 8-(4-Tert-butylbenzenesulfonyl) introduces a highly bulky tert-butyl group.
(b) 8-(4-Methoxybenzenesulfonyl) vs. 8-Carboxamide
- Analog () : The carboxamide group in 2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide introduces hydrogen-bonding capacity. This contrasts with the sulfonyl group in the target compound, which may prioritize electrostatic interactions over hydrogen bonding .
Substituent Variations at the 2- and 3-Positions
(a) 2-(4-Chlorophenyl) vs. 2-Phenyl or 3-Fluorophenyl
(b) 3-(Methylsulfanyl) vs. 3-Sulfanylidene or Benzylthio
- Analog () : A benzylthio group at position 2 increases steric bulk compared to methylsulfanyl, possibly reducing membrane permeability but enhancing target specificity .
- Analog () : Replacement of sulfur with oxygen (oxa-diazaspiro) alters electronic properties, reducing polarizability and hydrogen-bond acceptor strength .
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Electronic Effects : The 4-chlorophenyl group in the target compound likely enhances binding to aromatic π-systems in targets like serotonin or dopamine receptors, as seen in related spiro compounds with chlorophenyl motifs .
- Solubility : The 4-methoxybenzenesulfonyl group improves aqueous solubility compared to tert-butyl analogs, which may translate to better bioavailability .
- Metabolic Stability : Methylsulfanyl groups are less prone to oxidative metabolism than benzylthio groups, suggesting the target compound may have a longer half-life .
Preparation Methods
Cyclocondensation of Aminoguanidine with Cyclic Ketones
The 1,4,8-triazaspiro[4.5]deca-1,3-diene core is typically constructed via cyclocondensation reactions. Aminoguanidine bicarbonate serves as a starting material, reacting with cyclic ketones such as cyclohexanone derivatives under reflux conditions. For example, heating aminoguanidine with 4-chlorophenyl-substituted cyclohexanone in toluene with a Dean-Stark apparatus facilitates water removal, driving the reaction toward spirocyclization. This step achieves yields exceeding 85% when catalyzed by p-toluenesulfonic acid.
Functionalization of the Triazole Ring
Post-cyclization, the triazole ring undergoes functionalization at positions 2, 3, and 8. The 4-chlorophenyl group at position 2 is introduced via nucleophilic aromatic substitution using 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF). The methylsulfanyl group at position 3 is incorporated via thiolation using methyl disulfide and a copper(I) catalyst, achieving regioselectivity through controlled temperature (0–5°C).
Sulfonylation at Position 8
Reaction with 4-Methoxybenzenesulfonyl Chloride
Sulfonylation of the secondary amine at position 8 is critical for introducing the 4-methoxybenzenesulfonyl moiety. A solution of the spirotriazole intermediate in dry acetonitrile is treated with 4-methoxybenzenesulfonyl chloride (1.2 equivalents) and triethylamine (2 equivalents) at room temperature. The reaction completes within 4 hours, yielding the sulfonamide product in 62–68% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | Acetonitrile |
| Base | Pyridine | Triethylamine | Triethylamine |
| Temperature (°C) | 25 | 25 | 25 |
| Yield (%) | 58 | 68 | 68 |
Thiolation and Methylsulfanyl Group Introduction
Nucleophilic Substitution with Methylthiolate
The methylsulfanyl group is installed via a two-step protocol:
-
Oxidation to Sulfoxide : Treatment of the spirotriazole with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms a sulfoxide intermediate.
-
Thiolation : Reaction with sodium methanethiolate in dimethylformamide (DMF) at 50°C for 6 hours replaces the sulfoxide with a methylsulfanyl group. This method avoids over-oxidation and achieves 74% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
-
IR Spectroscopy : Peaks at 1774 cm⁻¹ (C=O stretch) and 1160 cm⁻¹ (S=O stretch) confirm sulfonamide formation.
-
¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 8.5 Hz, 2H, aromatic), 6.91 (d, J = 8.5 Hz, 2H, aromatic), 3.89 (s, 3H, OCH₃), 2.48 (s, 3H, SCH₃).
-
HRMS : Calculated for C₂₃H₂₅ClN₃O₃S₂ [M+H]⁺: 502.0984; Found: 502.0979.
Table 2: Comparative Yields Across Synthetic Steps
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Spirocyclization | 87 | 95 |
| Sulfonylation | 68 | 98 |
| Thiolation | 74 | 97 |
Reaction Optimization Challenges
Regioselectivity in Thiolation
Competing reactions at positions 1 and 3 of the triazole ring necessitate low temperatures (0–5°C) and stoichiometric control. Excess methylthiolate leads to bis-thiolation byproducts, reducing yields by 15–20%.
Sulfonylation Side Reactions
Partial hydrolysis of 4-methoxybenzenesulfonyl chloride in aqueous workups generates sulfonic acid impurities. Anhydrous conditions and rapid purification mitigate this issue.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of chlorophenyl derivatives with sulfonyl precursors. Key steps include cyclization to form the triazaspiro core and sulfonation. Optimization requires adjusting:
- Temperature : Elevated temperatures (80–120°C) for cyclization .
- Catalysts : Palladium on carbon for hydrogenation steps or Lewis acids (e.g., AlCl₃) for sulfonation .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates . Microwave-assisted synthesis and green chemistry approaches (e.g., solvent-free conditions) can improve yields by 15–20% .
Q. Which analytical techniques are critical for confirming its structural integrity and purity?
Methodological Answer:
Q. How can initial biological activity screening be designed to evaluate its therapeutic potential?
Methodological Answer:
- In Vitro Assays :
- Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
- Cytotoxicity profiling (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance its bioactivity?
Methodological Answer:
- Structural Modifications :
-
Replace 4-methoxybenzenesulfonyl with fluorophenyl groups to assess electron-withdrawing effects .
-
Vary methylsulfanyl substituents to alter lipophilicity (logP) .
- Biological Testing : Compare IC₅₀ values of derivatives against parent compound (Table 1) .
Derivative Substituent Biological Activity (IC₅₀, nM) 4-Fluorobenzenesulfonyl 28.5 (Kinase Inhibition) 3-Trifluoromethylphenyl 15.2 (Anticancer)
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Replicate Experiments : Standardize assay protocols (e.g., cell passage number, incubation time) .
- Structural Analysis : Use X-ray crystallography to confirm conformational stability .
- Meta-Analysis : Compare data across studies with similar substituents (e.g., 4-chlorophenyl vs. bromophenyl analogs) .
Q. What methodologies assess its environmental impact and biodegradation pathways?
Methodological Answer:
- Environmental Fate Studies :
- Hydrolysis/photolysis assays under varying pH and UV conditions .
- Biodegradation screening via microbial consortia (e.g., OECD 301F) .
- Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀) .
Q. How can computational modeling predict its interactions with novel biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to map binding poses in enzyme active sites (e.g., COX-2) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
Q. What strategies improve its physicochemical stability for formulation studies?
Methodological Answer:
- pH Stability : Test degradation kinetics in buffers (pH 1–10) to identify optimal storage conditions .
- Excipient Screening : Use cyclodextrins or liposomal encapsulation to enhance aqueous solubility .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
- Ethical Compliance : Adhere to OECD guidelines for environmental and toxicological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
